ethyl 4-{2-[2-(5-propyl-1,3,4-oxadiazol-2-yl)-1H-indol-1-yl]acetamido}benzoate
CAS No.: 946381-81-3
Cat. No.: VC11928948
Molecular Formula: C24H24N4O4
Molecular Weight: 432.5 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 946381-81-3 |
|---|---|
| Molecular Formula | C24H24N4O4 |
| Molecular Weight | 432.5 g/mol |
| IUPAC Name | ethyl 4-[[2-[2-(5-propyl-1,3,4-oxadiazol-2-yl)indol-1-yl]acetyl]amino]benzoate |
| Standard InChI | InChI=1S/C24H24N4O4/c1-3-7-22-26-27-23(32-22)20-14-17-8-5-6-9-19(17)28(20)15-21(29)25-18-12-10-16(11-13-18)24(30)31-4-2/h5-6,8-14H,3-4,7,15H2,1-2H3,(H,25,29) |
| Standard InChI Key | TZLZAIXOLWZHEP-UHFFFAOYSA-N |
| SMILES | CCCC1=NN=C(O1)C2=CC3=CC=CC=C3N2CC(=O)NC4=CC=C(C=C4)C(=O)OCC |
| Canonical SMILES | CCCC1=NN=C(O1)C2=CC3=CC=CC=C3N2CC(=O)NC4=CC=C(C=C4)C(=O)OCC |
Introduction
Synthesis and Preparation
Compounds with similar structures are typically synthesized through multi-step reactions involving the formation of the oxadiazole ring, the indole moiety, and the final coupling with the benzoate ester. Common methods include condensation reactions and cyclization processes.
Biological Activities
While specific biological data on ethyl 4-{2-[2-(5-propyl-1,3,4-oxadiazol-2-yl)-1H-indol-1-yl]acetamido}benzoate is not available, compounds with oxadiazole and indole rings have shown potential in various therapeutic areas:
-
Oxadiazoles have been explored for their anti-inflammatory, anticancer, and antidiabetic properties due to their ability to interact with biological targets .
-
Indoles are known for their diverse biological activities, including anticancer and anti-inflammatory effects .
Research Findings and Future Directions
Given the lack of specific data on this compound, future research should focus on synthesizing and characterizing it, followed by in vitro and in vivo studies to assess its biological activities. Molecular docking and ADMET (absorption, distribution, metabolism, excretion, and toxicity) predictions could provide valuable insights into its potential therapeutic applications.
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume